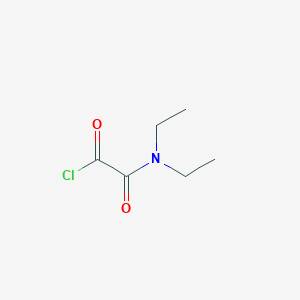
Acetyl chloride, (diethylamino)oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl chloride, (diethylamino)oxo- is an organic compound that belongs to the class of acyl chlorides. It is characterized by the presence of an acetyl group (CH3CO-) attached to a chlorine atom, with an additional diethylamino group (N(C2H5)2) and an oxo group (O). This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.
準備方法
Synthetic Routes and Reaction Conditions
Acetyl chloride, (diethylamino)oxo- can be synthesized through several methods. One common approach involves the reaction of acetyl chloride with diethylamine in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of acetyl chloride, (diethylamino)oxo- often involves large-scale reactions using similar principles as laboratory synthesis. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Acetyl chloride, (diethylamino)oxo- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form acetic acid and hydrochloric acid.
Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and water are common nucleophiles that react with acetyl chloride, (diethylamino)oxo-.
Catalysts: Bases such as pyridine or triethylamine are often used to catalyze reactions involving this compound.
Solvents: Organic solvents like dichloromethane or tetrahydrofuran are typically used to dissolve the reactants and facilitate the reactions.
Major Products
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Acetic Acid: Formed by hydrolysis.
科学的研究の応用
Acetyl chloride, (diethylamino)oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce acetyl groups into molecules.
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, for various studies.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of acetyl chloride, (diethylamino)oxo- involves the nucleophilic attack on the carbonyl carbon by various nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group (chloride ion) and form the final product. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
類似化合物との比較
Similar Compounds
Acetyl chloride: Lacks the diethylamino and oxo groups, making it less versatile in certain reactions.
Diethylaminoacetyl chloride: Contains the diethylamino group but lacks the oxo group.
Oxalyl chloride: Contains two acyl chloride groups but lacks the diethylamino group.
Uniqueness
Acetyl chloride, (diethylamino)oxo- is unique due to the presence of both the diethylamino and oxo groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable reagent for introducing acetyl groups into a wide range of molecules, particularly in complex synthetic pathways.
特性
CAS番号 |
87039-68-7 |
|---|---|
分子式 |
C6H10ClNO2 |
分子量 |
163.60 g/mol |
IUPAC名 |
2-(diethylamino)-2-oxoacetyl chloride |
InChI |
InChI=1S/C6H10ClNO2/c1-3-8(4-2)6(10)5(7)9/h3-4H2,1-2H3 |
InChIキー |
QTDZPCPIVFIEHW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



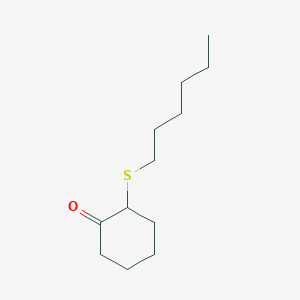



![(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium](/img/structure/B14405614.png)
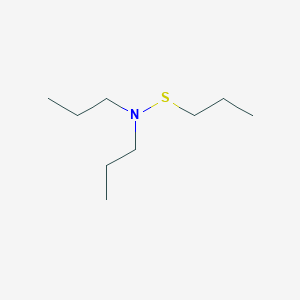
![N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14405623.png)
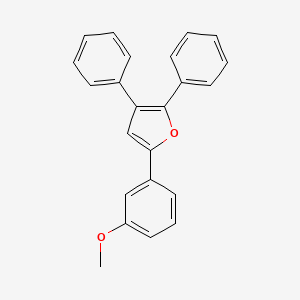


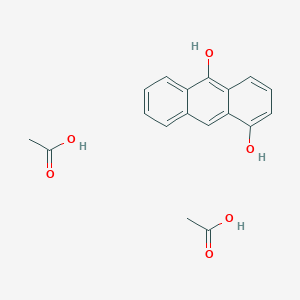

![7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14405662.png)
